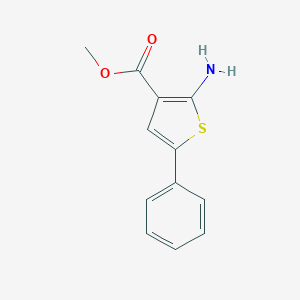

Methyl 2-amino-5-phenylthiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-10(16-11(9)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYRXLPXSJZIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351623 | |

| Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61325-02-8 | |

| Record name | methyl 2-amino-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61325-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. This class of compounds is of significant interest to researchers and professionals in drug development due to their versatile applications as building blocks for various pharmacologically active molecules. The primary synthetic route discussed herein is the well-established Gewald three-component reaction.

Core Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing this compound is the Gewald reaction.[1][2][3][4][5] This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][6][7] For the target molecule, the specific reactants are acetophenone (to provide the 5-phenyl substituent), methyl cyanoacetate, and elemental sulfur.[8] The reaction is typically catalyzed by an amine base such as morpholine or triethylamine.[1][8][9]

The versatility and mild reaction conditions of the Gewald reaction make it a widely adopted method for the synthesis of substituted 2-aminothiophenes.[1][2][4]

Synthesis Mechanism

The mechanism of the Gewald reaction for the synthesis of this compound proceeds through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetophenone and methyl cyanoacetate.[6][10] The basic catalyst deprotonates the α-carbon of methyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of acetophenone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][10]

-

Sulfur Addition: Elemental sulfur is added to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated, but it is postulated to involve a nucleophilic attack of a sulfur species, activated by the base, onto the double bond of the intermediate.[10]

-

Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, leading to the formation of the thiophene ring.[1] The final step involves tautomerization to yield the stable 2-amino-5-phenylthiophene-3-carboxylate product.[10]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. asianpubs.org [asianpubs.org]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Methyl 2-amino-5-phenylthiophene-3-carboxylate. This compound belongs to the 2-aminothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and useful chemical properties.

Core Chemical Properties

This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 61325-02-8 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂S | [2] |

| Molecular Weight | 233.29 g/mol | [2] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 147 °C | [2] |

| Boiling Point (Predicted) | 442.5 ± 45.0 °C | [2] |

| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 221.4 ± 28.7 °C | [2] |

| XLogP3 (Predicted) | 3.3 | [2] |

Synthesis via the Gewald Reaction

The primary synthetic route to this compound is the Gewald reaction, a one-pot, multi-component condensation.[3] This versatile reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[4]

This protocol is a generalized procedure based on established methods for synthesizing 2-aminothiophene derivatives.[4][5]

Materials:

-

Phenylacetaldehyde or a suitable precursor ketone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable basic catalyst like diethylamine)

-

Methanol (or ethanol)

-

Standard laboratory glassware for reflux and filtration

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of the starting ketone (e.g., a phenyl-substituted ketone), methyl cyanoacetate, and elemental sulfur in methanol.

-

With continuous stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature.

-

Gently heat the reaction mixture to reflux (approximately 45-50 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Collect the crude product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound via the Gewald reaction.

Spectral Data and Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic spectral data based on analyses of closely related 2-aminothiophene derivatives.

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ ~3.45 (s, 3H, OCH₃), δ ~6.16 (s, 1H, thiophene-H), δ ~7.25 (m, 5H, Ar-H), δ ~7.38 (s, 2H, NH₂)[5] |

| FT-IR (KBr, cm⁻¹) | ν ~3460, ~3321 (N-H stretching), ~2947 (C-H stretching), ~1666 (C=O stretching, ester), ~1593 (C=C aromatic stretching)[5][6] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 234.0583 |

Biological Activity and Potential Applications

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be a versatile template for developing biologically active compounds.[3] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity [7]

-

Anticancer and Antiproliferative Effects [8]

-

Anti-inflammatory Properties [9]

-

Antiviral Activity [3]

-

Receptor Modulation: Some derivatives act as allosteric modulators of receptors like the GLP-1 receptor.[10]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[11] The amino and ester functional groups provide reactive sites for further chemical modifications to generate libraries of compounds for drug discovery screening.

Reactivity and Further Synthetic Applications

The amine group of this compound is nucleophilic and can undergo various reactions, such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases.[5] The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These reactions allow for the elaboration of the core structure to access a wide range of derivatives, including thieno[2,3-d]pyrimidines, which are also known for their biological activities.[12]

Caption: Potential synthetic transformations of this compound.

This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development. The information provided on the synthesis, properties, and potential of this compound highlights its significance as a versatile building block in modern organic and medicinal chemistry.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. echemi.com [echemi.com]

- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate

CAS Number: 61325-02-8

This technical guide provides a comprehensive overview of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications as a key building block for pharmacologically active molecules.

Core Compound Properties

This compound is a member of the 2-aminothiophene class of compounds. The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities, which can include antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] This specific derivative serves as a crucial intermediate in the synthesis of more complex molecules, including potential inhibitors of protein-protein interactions and ligands for cannabinoid receptors.[2][3]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below.

| Identifier | Value | Reference |

| CAS Number | 61325-02-8 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂S | [2] |

| Molecular Weight | 233.29 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Property | Value | Reference |

| Appearance | Yellow to Brown Solid | [2][3] |

| Melting Point | 174.5 - 177.5 °C | [3] |

| Analytical Data | Value | Reference |

| HPLC Retention Time (tR) | 11.01 min | [2] |

| Mass Spectrometry (m/z) | 234.3 [M+H]⁺ | [2] |

| 1H NMR Data (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.43 | d, J = 8.0 Hz | 2H | Aromatic | [3] | |

| 7.32 | t, J = 7.5 Hz | 2H | Aromatic | [3] | |

| 7.23 | s | 1H | Thiophene-H | [3] | |

| 7.20 | t, J = 7.5 Hz | 1H | Aromatic | [3] | |

| 6.00 | br s | 2H | -NH₂ | [3] | |

| 3.86 | s | 3H | -OCH₃ | [3] |

Synthesis Protocol: The Gewald Reaction

The most common and efficient method for synthesizing this compound is the Gewald three-component reaction.[4][5] This one-pot synthesis involves the condensation of an aldehyde (phenylacetaldehyde), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][6]

Experimental Procedure

The following protocol is adapted from a documented synthesis.[2][6]

Reactants:

-

Phenylacetaldehyde (0.1 mol, 12.0 g)

-

Elemental Sulfur (0.1 mol, 3.20 g)

-

Methyl cyanoacetate (0.1 mol, 8.57 mL)

-

Triethylamine (0.1 mol, 10.0 mL)

-

Absolute Ethanol (50 mL)

Procedure:

-

To a suitable reaction vessel, add phenylacetaldehyde, elemental sulfur, and methyl cyanoacetate to 50 mL of absolute ethanol.

-

Stir the mixture at room temperature.

-

Slowly add triethylamine to the stirred mixture.

-

After the addition of triethylamine is complete, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the collected solid with cold ethanol.

-

Air-dry the product overnight.

Yield: 14.6 g of yellow solids (63% yield).[2]

// Nodes reactants [label="Reactants:\nPhenylacetaldehyde\nMethyl Cyanoacetate\nSulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_catalyst [label="Solvent & Catalyst:\nEthanol\nTriethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mix & Stir\nat Room Temp", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="Reflux for 1 hour", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cooling [label="Cool to\nRoom Temp", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Vacuum Filtration\n& Washing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nMethyl 2-amino-5-\nphenylthiophene-3-carboxylate", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactants -> mixing [arrowhead=vee, color="#5F6368"]; solvent_catalyst -> mixing [arrowhead=vee, color="#5F6368"]; mixing -> reflux [arrowhead=vee, color="#5F6368"]; reflux -> cooling [arrowhead=vee, color="#5F6368"]; cooling -> filtration [arrowhead=vee, color="#5F6368"]; filtration -> product [arrowhead=vee, color="#5F6368"]; }

Caption: Workflow for the Gewald synthesis of the title compound.Applications in Drug Discovery

This compound is not typically an end-product with direct therapeutic use. Instead, its value lies in its utility as a versatile scaffold for the synthesis of compound libraries for high-throughput screening and lead optimization. The presence of the amino and ester functional groups provides two reactive handles for further chemical modification.

Scaffold for Inhibitors of Protein-Protein Interactions (PPIs)

This compound has been utilized as a starting material for the synthesis of novel scaffolds, such as 1,4-thienodiazepines, designed to inhibit challenging protein-protein interactions like the p53-Mdm2 interaction, which is a key target in cancer therapy.[2][6] The thiophene core acts as a rigid backbone to which various diversity elements can be attached to explore the chemical space required for potent and selective inhibition.

Precursor for Cannabinoid Receptor (CB2R) Ligands

The compound also serves as a key intermediate in the synthesis of ligands for the cannabinoid receptor 2 (CB2R).[3][7] CB2R is a G-protein coupled receptor implicated in inflammatory processes and pain, making it an attractive target for non-psychoactive therapeutics. The 2-aminothiophene core is elaborated through further reactions to produce complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are then evaluated for their activity as CB2R agonists or antagonists.[3]

// Nodes start_material [label="Methyl 2-amino-5-phenyl-\nthiophene-3-carboxylate\n(Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Chemical Derivatization\n(e.g., cyclization, amidation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; library [label="Diverse Compound\nLibrary", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; screening [label="High-Throughput\nScreening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; target1 [label="Target: p53-Mdm2\n(Anti-cancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; target2 [label="Target: CB2R\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hit_to_lead [label="Hit-to-Lead\nOptimization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start_material -> derivatization [arrowhead=vee, color="#5F6368"]; derivatization -> library [arrowhead=vee, color="#5F6368"]; library -> screening [arrowhead=vee, color="#5F6368"]; screening -> target1 [arrowhead=vee, color="#5F6368"]; screening -> target2 [arrowhead=vee, color="#5F6368"]; target1 -> hit_to_lead [arrowhead=vee, color="#5F6368"]; target2 -> hit_to_lead [arrowhead=vee, color="#5F6368"]; }

Caption: Use of the compound as a scaffold in a drug discovery workflow.References

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. CN106167497B - Heteroaryl and hybar X analog derivative and application thereof - Google Patents [patents.google.com]

A Technical Guide to the Gewald Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Gewald reaction for the synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate (CAS 61325-02-8). The Gewald reaction is a versatile and efficient multicomponent reaction for the preparation of highly substituted 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and troubleshooting strategies relevant to the synthesis of this specific compound.

Reaction Overview and Mechanism

The Gewald synthesis is a one-pot reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2] For the target molecule, this compound, the reactants are phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur.[3]

The synthesis proceeds through three primary stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[1]

-

Sulfur Addition (Michael Addition): Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this addition is complex but is a critical step for ring formation.[1]

-

Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the thermodynamically stable 2-aminothiophene product.[1]

The overall reaction is depicted below:

Phenylacetaldehyde + Methyl Cyanoacetate + Sulfur → this compound

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. This protocol is adapted from general Gewald procedures.[4]

2.1 Materials and Reagents

-

Phenylacetaldehyde (C₈H₈O)[3]

-

Methyl cyanoacetate (C₄H₅NO₂)

-

Elemental Sulfur (S)

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Rotary evaporator

2.2 Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable volume of ethanol.

-

Catalyst Addition: Add a catalytic amount of morpholine (e.g., 20 mol%) to the stirring mixture.

-

Reaction Conditions: Gently heat the reaction mixture to 40-50°C. The reaction is typically exothermic and should be controlled.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are often in the range of a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization, typically from ethanol or a mixture of ethyl acetate and hexanes, to yield the final product as a crystalline solid.[4]

Data Presentation

The following tables summarize key quantitative data for the starting materials and the final product.

Table 1: Reagents and Typical Reaction Conditions

| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |

|---|---|---|---|---|

| Phenylacetaldehyde | C₈H₈O | 120.15 | 1.0 eq | Carbonyl Component |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 1.0 eq | Active Methylene Nitrile |

| Sulfur | S | 32.06 | 1.1 - 1.2 eq | Ring Component |

| Morpholine | C₄H₉NO | 87.12 | 0.1 - 0.2 eq | Base Catalyst |

| Solvent | Ethanol | - | - | Reaction Medium |

| Temperature | - | - | 40 - 50 °C | - |

| Typical Yield | - | - | 70 - 85%[4] | - |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

|---|---|

| CAS Number | 61325-02-8[5][6][7] |

| Molecular Formula | C₁₂H₁₁NO₂S[7][8] |

| Molecular Weight | 233.29 g/mol [6] |

| Appearance | Yellow Crystalline Solid |

| Melting Point | Data not available in searched literature. For the isomer Methyl 2-amino-4-phenylthiophene-3-carboxylate, the m.p. is 145-147 °C.[4] |

| ¹H NMR (DMSO-d₆, 300 MHz) | Data for the 4-phenyl isomer: δ 3.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH₂).[4] |

| IR (KBr, νmax, cm⁻¹) | Data for the 4-phenyl isomer: 3460, 3321 (NH₂), 2947 (CH), 1666 (C=O), 1593, 1496 (C=C), 1224 (C-O).[4] |

| Elemental Analysis (Calculated) | For C₁₂H₁₁NO₂S: C, 61.78%; H, 4.75%; N, 6.00%; S, 13.74%.[4] |

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solutions |

| Low or No Yield | Inefficient Knoevenagel condensation. | - Screen different bases (e.g., piperidine, triethylamine). - Ensure anhydrous conditions as water can inhibit this step. |

| Poor sulfur solubility or reactivity. | - Use a polar solvent like ethanol, methanol, or DMF. - Maintain gentle heating (40-60°C), as excessive heat can cause side reactions. | |

| Steric hindrance from starting materials. | - Consider a two-step procedure: first isolate the Knoevenagel intermediate, then react it with sulfur and base. | |

| Impure Product | Side reactions due to excessive heat. | - Maintain careful temperature control throughout the reaction. |

| Incomplete reaction. | - Increase reaction time and monitor closely with TLC. | |

| Inefficient purification. | - For solids, recrystallization is often effective. - For oils or difficult-to-crystallize solids, silica gel column chromatography can be used. |

References

Starting Materials for the Synthesis of Methyl 2-amino-5-phenylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core starting materials and synthetic methodologies for producing Methyl 2-amino-5-phenylthiophene-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the widely adopted Gewald reaction, a versatile and efficient one-pot synthesis for 2-aminothiophenes.

The Gewald Reaction: A Convergent Approach

The most established and convergent method for synthesizing 2-aminothiophenes is the Gewald reaction.[1] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The versatility of the Gewald reaction is a significant advantage, allowing for a wide variety of substitutions on the thiophene ring based on the choice of starting materials.[3]

The synthesis of this compound via the Gewald reaction specifically requires the following key starting materials:

-

A Phenyl-Substituted Carbonyl Compound: To achieve the 5-phenyl substitution on the thiophene ring, a phenyl-substituted aldehyde or ketone is necessary. Phenylacetaldehyde or acetophenone are common examples.

-

Methyl Cyanoacetate: This active methylene compound provides the C3-carboxylate and C2-amino functionalities of the target molecule. Other α-cyanoesters can also be used.[2][4]

-

Elemental Sulfur: This serves as the source of the sulfur atom for the formation of the thiophene ring.[3]

-

A Basic Catalyst: A base is required to catalyze the initial Knoevenagel condensation.[3] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[3]

Reaction Pathway and Mechanism

The generally accepted mechanism for the Gewald reaction proceeds in three main stages:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[3]

-

Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile.[3]

-

Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]

Quantitative Data Summary

The yield of the Gewald reaction can be influenced by the specific substrates, catalyst, solvent, and reaction conditions. Below is a summary of reported yields for the synthesis of various 2-aminothiophene derivatives, demonstrating the general efficiency of this method.

| Product | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | Propionaldehyde, Methyl cyanoacetate, Sulfur | Morpholine, DMF, 50°C | 73.6% | [5] |

| Various Methyl/Ethyl 2-aminothiophene-3-carboxylates | Various ketones, Methyl/Ethyl cyanoacetate, Sulfur | Morpholine, Methanol, 45°C | 70-85% | [6] |

| Ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate | Ethyl acetoacetate, Malononitrile, Sulfur | Ball-milling, solvent-free | 97% | [7] |

| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Acetophenone, Methyl cyanoacetate, Sulfur | Not specified | Not specified, but product characterized | [6] |

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction. This protocol is a general guideline and may require optimization for specific substrates.

General One-Pot Synthesis of 2-Aminothiophenes [3][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., methyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL).

-

Catalyst Addition: Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%) to the stirring mixture.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 45-50°C) and stir for a designated period (e.g., 3 hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Filter the precipitate and wash it with a cold solvent, such as ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final, pure 2-aminothiophene.

Alternative Synthetic Approaches

While the Gewald reaction is the most prominent method, other variations and alternative routes to substituted thiophenes exist. Some modifications to the Gewald reaction include the use of microwave irradiation to reduce reaction times and the use of different catalytic systems.[2] For instance, L-proline has been used as an efficient catalyst for the one-pot synthesis of substituted 2-aminothiophenes.[4] Additionally, solvent-free methods, such as ball-milling, have been developed as environmentally friendly alternatives.[7]

Another approach involves a two-step procedure where the Knoevenagel condensation is performed first to isolate the α,β-unsaturated nitrile, which is then reacted with sulfur and a base in a separate step.[8]

Conclusion

The synthesis of this compound predominantly relies on the robust and versatile Gewald reaction. The key starting materials are a phenyl-substituted aldehyde or ketone, methyl cyanoacetate, and elemental sulfur, with a basic catalyst. This multicomponent, one-pot synthesis provides an efficient route to the target molecule and a wide array of other substituted 2-aminothiophenes. Understanding the core principles of the Gewald reaction, including the starting material selection and reaction conditions, is crucial for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Methyl 2-amino-5-phenylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 2-amino-5-phenylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for the title compound, this document presents a detailed analysis of a closely related isomer, Methyl 2-amino-4-phenylthiophene-3-carboxylate, alongside predicted data for the target molecule. This guide includes a summary of available spectroscopic data, a generalized experimental protocol for its synthesis via the Gewald reaction, and visual workflows to aid in experimental design.

Introduction

2-Aminothiophene derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents and functional materials. Their versatile chemical nature allows for a broad range of structural modifications, leading to diverse biological activities and material properties. This compound, in particular, represents a promising building block for further chemical exploration. This guide aims to consolidate the available spectroscopic and synthetic information to facilitate its use in research and development.

Spectroscopic Data

A thorough search of available scientific literature and databases reveals a scarcity of experimentally determined spectroscopic data for this compound. However, data for the isomeric compound, Methyl 2-amino-4-phenylthiophene-3-carboxylate, is available and presented here for comparative purposes. Additionally, predicted mass spectrometry data for the title compound is included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.38 | s | 2H | NH₂ |

| 7.25 | m | 5H | Phenyl-H |

| 6.16 | s | 1H | Thiophene-H |

| 3.45 | s | 3H | OCH₃ |

Solvent: DMSO-d₆

Note: No experimental ¹³C NMR data for this compound was found.

Infrared (IR) Spectroscopy

Table 2: IR Absorption Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3460, 3321 | N-H stretching (NH₂) |

| 2947 | C-H stretching |

| 1666 | C=O stretching (Ester) |

| 1593, 1496, 1438 | C=C stretching (Aromatic/Thiophene) |

| 1224 | C-O stretching |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

While no experimental mass spectrum for this compound was found, predicted data is available from PubChem.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.0583 |

| [M+Na]⁺ | 256.0403 |

| [M-H]⁻ | 232.0438 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption data for this compound was identified in the searched literature.

Synthesis of 2-Aminothiophene Derivatives

The most common and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol: Gewald Synthesis

The following is a generalized procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound starting from phenylacetaldehyde, methyl cyanoacetate, and elemental sulfur.

Materials:

-

Phenylacetaldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base, e.g., triethylamine, piperidine)

-

Ethanol (or other suitable solvent, e.g., methanol, DMF)

Procedure:

-

To a solution of phenylacetaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

To this mixture, add a catalytic amount of morpholine (0.1-0.2 eq).

-

The reaction mixture is then heated to reflux (typically 50-80 °C) and stirred for several hours (reaction progress can be monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualized Workflows

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a 2-aminothiophene derivative.

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide consolidates the currently available, albeit limited, spectroscopic and synthetic information for this compound. The provided data for a closely related isomer and a general synthetic protocol offer a valuable starting point for researchers. Further experimental investigation is necessary to fully characterize the title compound and explore its potential applications.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 2-amino-5-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectral characterization, and potential biological activities of Methyl 2-amino-5-phenylthiophene-3-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Chemical Properties

This compound is a polysubstituted thiophene derivative. The core of the molecule is a five-membered aromatic ring containing one sulfur atom. This thiophene ring is substituted at the 2-position with an amino group (-NH₂), at the 3-position with a methyl carboxylate group (-COOCH₃), and at the 5-position with a phenyl group (-C₆H₅).

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] This structural motif is known for its lead-likeness and has been associated with a wide range of biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂S | [2] |

| Molecular Weight | 233.29 g/mol | [2] |

| CAS Number | 61325-02-8 | [3] |

| Appearance | Yellow crystals | [4] |

| Melting Point | 195°C | [5] |

| Flash Point | 199.1°C | [2] |

| Refractive Index | 1.625 | [2] |

| XLogP3 | 3.3 |

Synthesis

The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction . This one-pot, multicomponent condensation reaction is a cornerstone in thiophene chemistry.[6][7][8][9]

Gewald Synthesis Workflow

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, the reactants would be a phenyl-substituted carbonyl compound, methyl cyanoacetate, and elemental sulfur.

Experimental Protocol: Gewald Synthesis

The following is a generalized experimental protocol for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound.

Materials:

-

Appropriate phenyl-substituted ketone or aldehyde

-

Methyl cyanoacetate

-

Elemental sulfur

-

Organic base (e.g., morpholine or diethylamine)

-

Solvent (e.g., ethanol or methanol)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the phenyl-substituted carbonyl compound (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent.

-

Add the organic base (typically 0.1-0.2 equivalents) to the mixture.

-

To this solution, add elemental sulfur (1.1 equivalents).

-

Heat the reaction mixture to a temperature of 45-50°C and stir for approximately 3 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is then washed with a cold solvent, such as ethanol, and can be further purified by recrystallization.[10]

Spectral Characterization

Table 2: Spectral Data for Methyl 2-amino-4-phenylthiophene-3-carboxylate

| Spectroscopic Technique | Characteristic Peaks / Signals |

| IR (KBr, νmax, cm⁻¹) | 3460, 3321 (N-H stretching of the amino group), 2947 (C-H stretching), 1666 (C=O stretching of the ester), 1593, 1496, 1438 (C=C aromatic stretching), 1224 (C-O stretching).[4] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 3.45 (s, 3H, -OCH₃), 6.16 (s, 1H, thiophene-H), 7.25 (m, 5H, phenyl-H), 7.38 (s, 2H, -NH₂).[4] |

Predicted Mass Spectrometry Data for this compound

Computational predictions provide an indication of the expected mass-to-charge ratios for various adducts in mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z |

| [M+H]⁺ | 234.05834 |

| [M+Na]⁺ | 256.04028 |

| [M-H]⁻ | 232.04378 |

| [M+NH₄]⁺ | 251.08488 |

| [M+K]⁺ | 272.01422 |

Potential Biological Activities and Experimental Evaluation

Thiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on the biological effects of this compound are limited in the reviewed literature, the general activity of the 2-aminothiophene scaffold suggests potential applications in anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2-aminothiophene derivatives against various cancer cell lines.[11][12] The mechanism of action can involve the induction of apoptosis through intrinsic pathways.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[4][11][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium and add the diluted compound solutions to the wells. Include appropriate controls (vehicle control, blank).

-

Incubate the plates for a further 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[11]

-

After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The 2-aminothiophene core is also a key feature in many compounds with antimicrobial properties.[15]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

Standard antibiotic (positive control)

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the bacterial strain (typically around 5 x 10⁵ CFU/mL).

-

Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

Conclusion

This compound is a molecule of significant interest due to its core 2-aminothiophene structure, a well-established pharmacophore. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established synthetic routes and the known biological activities of related derivatives provide a strong foundation for further research. The protocols outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and similar compounds, which hold promise for the development of new therapeutic agents. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 61325-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. benchchem.com [benchchem.com]

The Rising Therapeutic Potential of Aminothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These five-membered heterocyclic compounds are synthetically accessible and offer extensive opportunities for structural modification, making them attractive candidates for drug discovery programs targeting a wide array of diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of aminothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.

Synthetic Strategies: The Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine.[1][2]

Detailed Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes the synthesis of a common aminothiophene intermediate.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Cool the mixture in an ice bath to manage the initial exothermic reaction.

-

Slowly add a catalytic amount of morpholine to the stirring mixture.

-

After the initial exotherm subsides, continue stirring the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Anticancer Activity

Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines.[3][4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative aminothiophene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| SB-44 | Prostate (PC-3) | Cytotoxicity | 15.38 - 34.04 | [8] |

| SB-83 | Prostate (PC-3) | Cytotoxicity | 15.38 - 34.04 | [8] |

| SB-200 | Cervical (HeLa) | Cytotoxicity | 15.38 - 34.04 | [8] |

| 6CN14 | Cervical (HeLa) | MTT | < 50 | [3] |

| 7CN09 | Pancreatic (PANC-1) | MTT | < 50 | [3] |

| Compound 3b | Liver (HepG2) | MTT | 3.11 | [6] |

| Compound 3b | Prostate (PC-3) | MTT | 2.15 | [6] |

| BZ05 | Lung (A549) | MTS | 9.49 | [5] |

| BZA09 | Lung (A549) | MTS | 2.73 | [5] |

Experimental Protocols: Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, PC-3, A549)

-

Complete culture medium

-

Aminothiophene derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of the aminothiophene derivative and incubate for 24-72 hours.[9]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control.

This assay assesses the ability of single cells to proliferate and form colonies.

Materials:

-

6-well plates or Petri dishes

-

Cancer cell lines

-

Complete culture medium

-

Aminothiophene derivative

-

Fixation solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Plate a known number of cells in 6-well plates and allow them to attach.[11]

-

Treat the cells with the aminothiophene derivative for a specified duration.

-

Remove the treatment and incubate the cells for 1-3 weeks to allow for colony formation.[11]

-

Fix the colonies with a fixation solution for 15-30 minutes.[12]

-

Stain the colonies with crystal violet solution for 30-60 minutes.[12]

-

Wash the plates with water, air dry, and count the number of colonies (a colony is defined as a cluster of at least 50 cells).[11]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometry tubes

-

Cells treated with aminothiophene derivative

-

Annexin V-FITC staining solution

-

Propidium Iodide (PI) staining solution

-

1X Binding buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the aminothiophene derivative.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[14]

Signaling Pathway: Induction of Apoptosis

Aminothiophene derivatives can induce apoptosis through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the activation of a cascade of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminothiophene derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][12][15][16]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected aminothiophene derivatives against various microbial strains.

| Compound | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Compound 7 | Pseudomonas aeruginosa | Well diffusion | - | [12] |

| Compound 8a | Staphylococcus aureus | Well diffusion | - | [12] |

| Compound 8b | Bacillus subtilis | Well diffusion | - | [12] |

| Thiophene 1 | Acinetobacter baumannii | Broth microdilution | 32 | [16] |

| Thiophene 4 | Escherichia coli (Col-R) | Broth microdilution | 8 | [16] |

| Thiophene 5 | Acinetobacter baumannii (Col-R) | Broth microdilution | 16 | [16] |

| Compound S1 | Various bacteria | - | - | [4] |

| Compound S4 | Various bacteria | - | - | [4] |

Note: Some references reported activity via zone of inhibition without specifying MIC values.

Experimental Protocols: Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Aminothiophene derivative stock solution

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the aminothiophene derivative in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17]

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

This method assesses antimicrobial activity by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

-

Petri dishes

-

Agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal strains

-

Sterile cork borer

-

Aminothiophene derivative solution

-

Incubator

Procedure:

-

Prepare and sterilize the agar medium and pour it into Petri dishes.

-

Once the agar has solidified, spread a standardized inoculum of the test microorganism evenly over the surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the aminothiophene derivative solution to each well.[1]

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Aminothiophene derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to reduce inflammation in various in vivo and in vitro models.[14][17][18][19][20][21]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative aminothiophene derivatives.

| Compound | Model | Dose/Concentration | Inhibition (%) | Reference |

| Compound 1 | Neutrophil activity | IC50: 121.47 µM | - | [18] |

| Compound 5 | Neutrophil activity | IC50: 422 µM | - | [18] |

| THBT 3a | LPS-stimulated RAW 264.7 cells (NO production) | 50 µM | 87.07 | [19] |

| THBT 3b | LPS-stimulated RAW 264.7 cells (NO production) | 50 µM | 80.39 | [19] |

| THBT 2a | LPS-stimulated RAW 264.7 cells (NO production) | 50 µM | 78.04 | [19] |

| Indolin-2-one derivative | Carrageenan-induced paw edema | 100 µmol/kg | - | [20] |

| Indolin-2-one derivative | Carrageenan-induced paw edema | 300 µmol/kg | - | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Aminothiophene derivative

-

Plethysmometer or calipers

-

Syringes

Procedure:

-

Administer the aminothiophene derivative to the rats via an appropriate route (e.g., oral or intraperitoneal).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[21][22]

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Other Biological Activities and Future Directions

Beyond the activities detailed above, aminothiophene derivatives have shown potential as allosteric modulators of receptors like the GLP-1 receptor, which is a target for type 2 diabetes treatment.[23][24] Their mechanism often involves the activation of the cAMP/PKA/CREB signaling pathway.[25][26]

Furthermore, their structural similarity to known kinase inhibitors suggests their potential in targeting various protein kinases involved in cancer and inflammatory diseases, such as the JNK and PI3K/Akt pathways.[7][27]

The versatility of the aminothiophene scaffold, coupled with its diverse biological activities, positions it as a highly promising starting point for the development of novel therapeutics. Future research will likely focus on optimizing the potency and selectivity of these derivatives, elucidating their detailed mechanisms of action, and advancing lead compounds through preclinical and clinical development.

References

- 1. ijpscr.info [ijpscr.info]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. researchgate.net [researchgate.net]

- 24. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-amino-5-phenylthiophene-3-carboxylate

IUPAC Name: Methyl 2-amino-5-phenylthiophene-3-carboxylate CAS Number: 61325-02-8 Molecular Formula: C₁₂H₁₁NO₂S

Introduction

This compound is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide range of biologically active compounds. Thiophene derivatives are integral to materials science, serving as building blocks for dyes, liquid crystals, and organic light-emitting diodes. In drug discovery, this scaffold is known for its lead-likeness and has been incorporated into molecules exhibiting antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties. This document provides a technical overview of its chemical properties, a detailed synthesis protocol, and its context within scientific research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 61325-02-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2][4] |

| Molecular Weight | 233.29 g/mol | |

| Density | 1.265 g/cm³ | |

| Boiling Point | 405.7 °C at 760 mmHg | |

| Flash Point | 199.1 °C | |

| Refractive Index | 1.625 |

Synthesis Protocol: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction.[5][6] This one-pot, multi-component reaction involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[5][7]

Principle

The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound (an aldehyde or ketone) and the α-cyanoester.[5] This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring. For the synthesis of this compound, the required precursors are a phenyl-substituted carbonyl compound (e.g., phenylacetaldehyde), methyl cyanoacetate, and elemental sulfur. A tertiary amine, such as morpholine or triethylamine, is typically used as a catalyst.

Experimental Protocol (General Procedure)

The following protocol is a generalized procedure based on the Gewald reaction for synthesizing 2-aminothiophene-3-carboxylate derivatives.[7]

Materials:

-

Phenylacetaldehyde (or appropriate phenyl-substituted ketone)

-

Methyl cyanoacetate

-

Elemental sulfur (powdered)

-

Morpholine (or other suitable base)

-

Methanol or Ethanol (solvent)

Procedure:

-

To a stirred mixture of the phenyl-substituted carbonyl compound (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (approx. 5-10 mL per gram of carbonyl compound), slowly add the morpholine catalyst (0.1-0.2 eq) over 30 minutes. An exothermic reaction may be observed.

-

Maintain the reaction temperature at 40-50 °C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the crude product by vacuum filtration.

-

Wash the precipitate with cold ethanol or methanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure this compound product.

Synthesis Workflow Diagram

The logical flow of the Gewald reaction for preparing the title compound is illustrated below.

Spectroscopic and Analytical Data

While detailed experimental spectra for this specific compound are not widely published in readily accessible literature, predicted data provides valuable information for mass spectrometry analysis.

| Data Type | Adduct | m/z | Predicted CCS (Ų) | Reference |

| Predicted Collision Cross Section | [M+H]⁺ | 234.05834 | 150.7 | [4] |

| [M+Na]⁺ | 256.04028 | 159.5 | [4] | |

| [M-H]⁻ | 232.04378 | 157.9 | [4] | |

| [M+K]⁺ | 272.01422 | 155.9 | [4] |

Research and Biological Context

This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves an important class of compounds in medicinal chemistry. Research has shown that derivatives of 2-aminothiophenes possess a broad spectrum of biological activities.

-

Antimicrobial Activity: Various ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and screened for antibacterial activity, with some showing significant inhibitory effects against organisms like B. subtilis and E. coli.

-

Antiproliferative Activity: Thienopyrimidine derivatives, synthesized from 2-aminothiophene precursors, have been investigated for their antiproliferative effects against breast cancer cell lines.

-

Antileishmanial Activity: Studies on 2-aminothiophene derivatives have identified them as promising candidates for the development of new treatments against leishmaniasis. Research indicates that replacing a carbonitrile group at the 3-position with a carboxylate, as in the title compound, can be favorable for activity in certain molecular contexts.

References

- 1. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Aminothiophene Carboxylates

Focus Molecule: Methyl 2-amino-5-phenylthiophene-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, a complete single-crystal X-ray diffraction study for this compound is not available in publicly accessible literature. This guide will, therefore, detail the established experimental protocols for the synthesis and analysis of this class of compounds. To illustrate the data and interpretation central to a crystallographic analysis, this document will utilize the comprehensive, published data for a closely related structural isomer, Methyl 3-aminothiophene-2-carboxylate (matc) . This analogue provides a relevant and instructive example of the molecular geometry and intermolecular interactions characteristic of aminothiophene carboxylates.

Introduction

This compound is a heterocyclic compound belonging to the 2-aminothiophene class, which forms the core scaffold of numerous pharmaceutical agents and functional organic materials. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this information is critical for structure-based drug design, predicting intermolecular interactions with biological targets, and ensuring consistent solid-state properties for formulation.

X-ray crystallography remains the definitive method for determining the atomic and molecular structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing. This guide outlines the complete workflow, from synthesis to final structural analysis, providing a technical framework for researchers working with this important class of molecules.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-aminothiophene derivatives is commonly achieved via the Gewald one-pot multicomponent reaction.[3][4]

Protocol:

-

Reaction Setup: To a solution of an appropriate α-methylene ketone (e.g., acetophenone derivative), methyl cyanoacetate, and elemental sulfur in a solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or diethylamine).

-

Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.[4]

-

Workup and Purification: Upon completion, the reaction is cooled and quenched with ice-cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[3]

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.

Protocol: Slow Evaporation

-

Solution Preparation: Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate). The choice of solvent is crucial and often determined empirically.[2]

-

Filtration: Filter the solution through a microfilter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, perforated with a few small holes to allow for slow solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvest: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Once crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, they can be carefully harvested.[2][4]

X-ray Diffraction Data Collection

Data is collected using a single-crystal X-ray diffractometer.

Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under a layer of cryoprotectant oil.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K or 293 K) to minimize thermal motion and radiation damage.[5] It is then exposed to a monochromatic X-ray beam.

-

Diffraction Pattern: The diffractometer rotates the crystal while collecting the diffraction data (intensities and positions of the diffracted beams) over a wide range of angles.

-

Data Processing: The collected raw data is processed to correct for experimental factors (e.g., absorption) and to determine the unit cell parameters and space group symmetry. The intensities of the reflections are integrated for use in structure solution and refinement.

Crystal Structure Analysis: An Analogue Study

The following data and analysis pertain to Methyl 3-aminothiophene-2-carboxylate (matc) , which crystallizes in the monoclinic P2₁/c space group with three independent molecules in the asymmetric unit.[1][2]

Data Presentation

Table 1: Crystal Data and Structure Refinement for Methyl 3-aminothiophene-2-carboxylate. [1][2]

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇NO₂S |

| Formula Weight | 157.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.512(3) |

| b (Å) | 7.4231(15) |

| c (Å) | 18.234(4) |

| α (°) | 90 |

| β (°) | 115.12(3) |

| γ (°) | 90 |

| Volume (ų) | 2022.0(7) |

| Z | 12 |

| Dcalc (g/cm³) | 1.550 |

| Reflections collected | 11456 |

| Independent reflections | 3552 |

| R_int | 0.038 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.108 |

Table 2: Selected Bond Lengths (Å) for Methyl 3-aminothiophene-2-carboxylate. [1]

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| S1-C2 | 1.7395(16) | C4-C5 | 1.362(3) |

| S1-C5 | 1.7113(19) | C2-C3 | 1.411(2) |

| C3-N1 | 1.354(2) | C2-C6 (Carbonyl) | 1.465(2) |

| C3-C4 | 1.415(2) | C6-O1 (C=O) | 1.226(2) |

Table 3: Hydrogen Bond Geometry (Å, °) for Methyl 3-aminothiophene-2-carboxylate. [1][2]

| D–H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1–H1A···O1 (intramolecular) | 0.86 | 2.15 | 2.898(2) | 143 |

| N2–H2B···O1 (intermolecular) | 0.86 | 2.11 | 2.964(2) | 171 |

| N3–H3A···N1 (intermolecular) | 0.86 | 2.36 | 3.197(2) | 163 |

(D = donor atom, A = acceptor atom)